

Comparative Efficacy of Albac (Bacitracin Zinc) versus Virginiamycin in Swine Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Albac

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This guide provides a comprehensive comparison of the efficacy of **Albac** (containing bacitracin zinc) and virginiamycin as growth-promoting feed additives in pigs. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on performance metrics, experimental methodologies, and mechanisms of action.

Executive Summary

Both **Albac** and virginiamycin are utilized in the swine industry to enhance growth rate and improve feed efficiency. Available data from a key industry study indicates that there are no significant statistical differences in the overall growth performance and carcass characteristics of growing-finishing pigs when fed either **Albac** or virginiamycin at recommended dosages. Both antibiotic growth promoters function by modulating the gut microbiota, though through different primary mechanisms. Bacitracin inhibits bacterial cell wall synthesis, while virginiamycin interferes with protein synthesis. These actions lead to a reduction in pathogenic bacteria and an altered gut environment that is more favorable for nutrient absorption and growth.

Performance Data

A pivotal study conducted by Zoetis directly compared the effects of **Albac** (25g/ton zinc bacitracin) and Stafac® (10g/ton virginiamycin) in a grow-finish trial involving 1,008 pigs over an 84-day period. The results, summarized below, show no statistically significant differences ($P > 0.10$) in key performance indicators between the two treatment groups.^[1]

Performance Metric	Albac (25g/ton)	Virginiamycin (10g/ton)
Final Body Weight (BW)	No significant difference	No significant difference
Average Daily Gain (ADG)	No significant difference	No significant difference
Average Daily Feed Intake (ADFI)	No significant difference	No significant difference
Feed Efficiency (F/G)	No significant difference	No significant difference
Mortality/Removals	No significant difference	No significant difference

Data sourced from a grow-finish study summary.[\[1\]](#)

Similarly, carcass characteristics such as yield, lean yield, loin depth, and backfat were comparable between the pigs fed **Albac** and those fed virginiamycin.[\[1\]](#)

Experimental Protocols

To provide context for the evaluation of these feed additives, a general experimental design for a swine growth promotion trial is outlined below, based on common methodologies found in the literature.

Representative Experimental Design for a Swine Growth Promotion Trial

- **Animals and Housing:** A statistically significant number of pigs (e.g., several hundred to over a thousand) are selected post-weaning and blocked by weight and gender.[\[1\]](#) They are housed in pens that allow for accurate monitoring of feed intake and individual pig health.
- **Diet and Treatments:** A basal diet, typically corn-soybean meal-based, is formulated to meet or exceed the nutrient requirements for the specific growth phase of the pigs.[\[1\]](#) The treatment groups would receive the basal diet supplemented with either **Albac** (at a concentration of 10 to 50g/ton) or virginiamycin (at 5 to 10g/ton).[\[1\]](#) A control group receiving the basal diet without any antibiotic is also typically included.
- **Data Collection:**

- Growth Performance: Pig weights and feed consumption are recorded at regular intervals to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed to Gain ratio (F/G).
- Health: Mortality, morbidity, and any necessary individual treatments are recorded.
- Carcass Characteristics: At the conclusion of the trial, a subset of pigs from each treatment group is typically harvested to collect data on carcass weight, loin depth, backfat thickness, and lean percentage.[1]
- Statistical Analysis: The collected data is analyzed using appropriate statistical models to determine if there are significant differences between the treatment groups. The pen is usually considered the experimental unit.[1]

Mechanisms of Action and Physiological Effects

While both **Albac** and virginiamycin act as growth promoters by modulating the gut microbiota, their specific mechanisms of action and downstream effects differ.

Bacitracin (**Albac**):

- Primary Mechanism: Bacitracin is a polypeptide antibiotic that primarily targets gram-positive bacteria. It interferes with the synthesis of the bacterial cell wall by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane. This disruption of cell wall formation leads to bacterial cell death.
- Gut Health Effects: By reducing the population of certain gram-positive bacteria, such as *Clostridium perfringens*, bacitracin can decrease the incidence of necrotic enteritis.[2] It can also lead to a thinner intestinal wall, which may improve nutrient absorption. Some studies suggest that bacitracin can increase the abundance of beneficial bacteria and may enhance microbial diversity in the gut.

Virginiamycin:

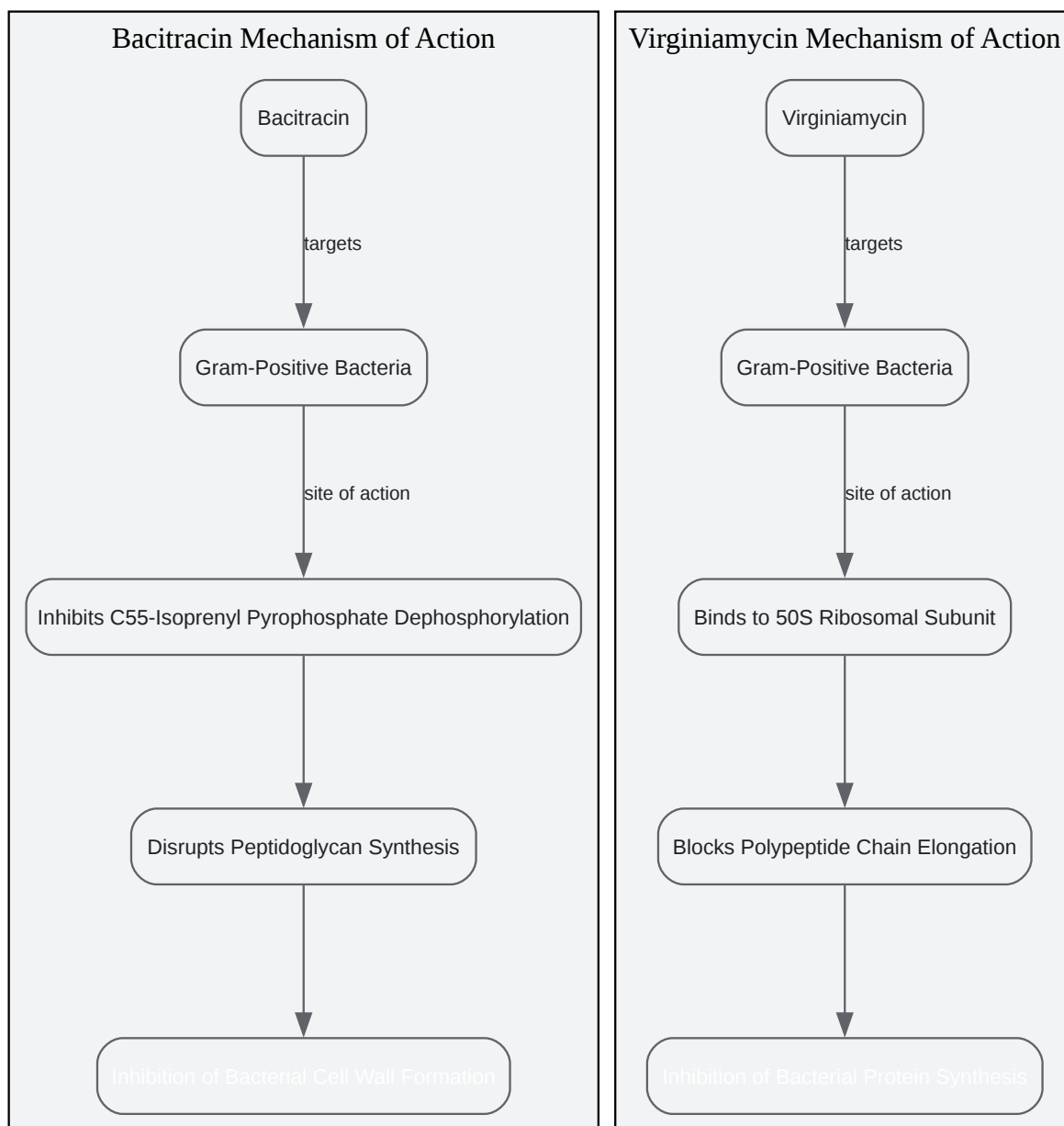
- Primary Mechanism: Virginiamycin is a streptogramin antibiotic that also has its main activity against gram-positive bacteria. It inhibits bacterial protein synthesis by binding to the 50S

ribosomal subunit, thereby blocking the elongation of the polypeptide chain.

- **Gut Health Effects:** Virginiamycin has been shown to reduce the production of toxic microbial metabolites and can decrease the overall microbial load in the small intestine. This can lead to improved nutrient utilization and a healthier gut environment.

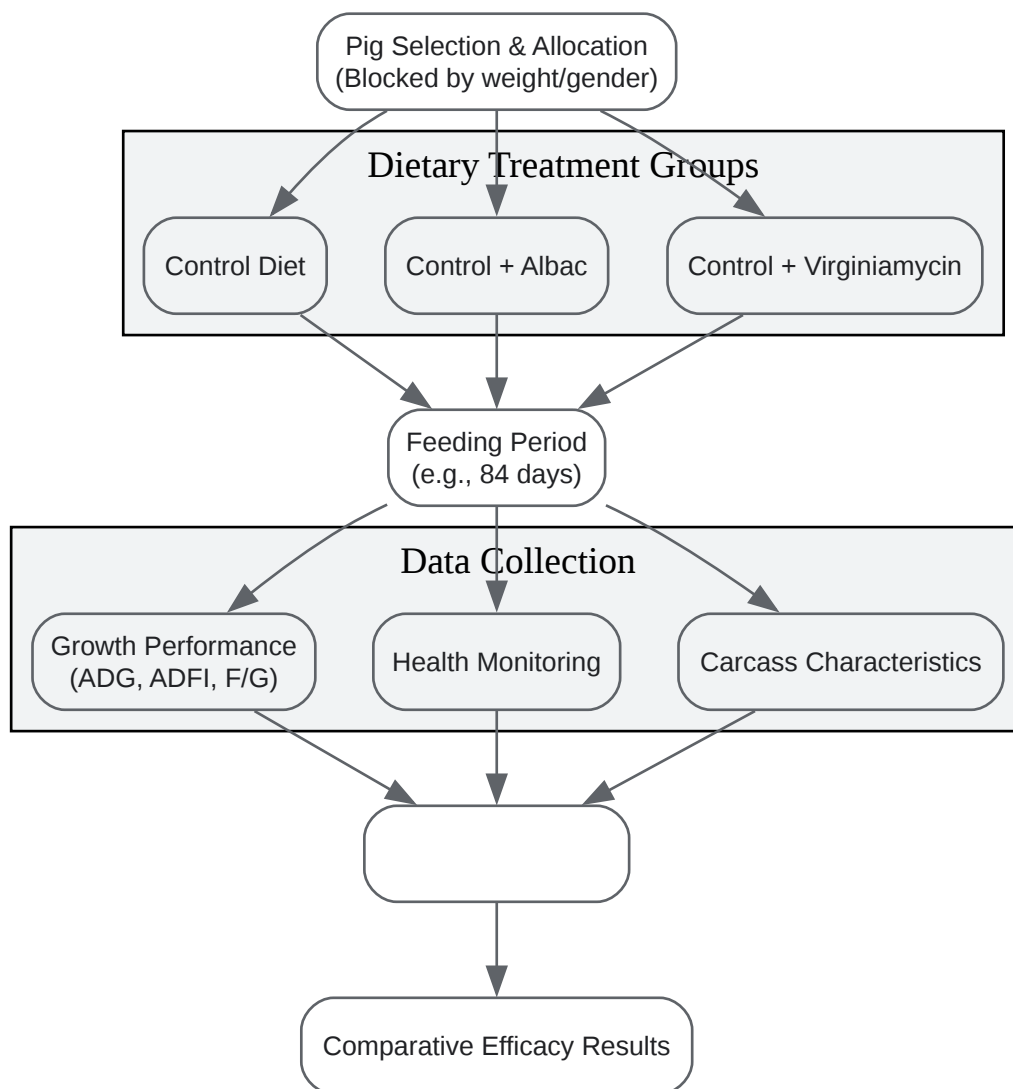
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for comparing these feed additives.



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Caption: Mechanisms of action for Bacitracin and Virginiamycin.



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Caption: Experimental workflow for a comparative efficacy trial.

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References

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